molecular formula C20H24N2O3 B267383 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B267383
M. Wt: 340.4 g/mol
InChI Key: VLRZDDLASVXBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential in cancer treatment. It was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been found to have a unique mode of action and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood, but it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the immune response to viral infections and can also be activated by certain types of DNA damage. Activation of the STING pathway by N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide leads to the production of interferons and other cytokines, which in turn promote the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferons, interleukins, and tumor necrosis factor. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been found to increase the infiltration of immune cells into tumors. Additionally, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to inhibit the formation of new blood vessels, which can limit the growth of tumors.

Advantages and Limitations for Lab Experiments

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential uses. However, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide also has some limitations. It has been found to be unstable in solution, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.

Future Directions

There are several potential future directions for research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to sensitize tumors to these treatments, and further research is needed to determine the optimal dosing and timing of combination therapy. Another area of interest is in the development of more stable analogs of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide that can be used in clinical trials. Finally, there is interest in exploring the use of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide in combination with immunotherapy, which has shown promising results in treating cancer.

Synthesis Methods

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized through a multi-step process starting with 3-nitrobenzoic acid. The acid is reduced to 3-aminobenzoic acid, which is then coupled with 2,6-dimethylphenol and acetic anhydride to form the intermediate compound. The intermediate is then coupled with butyric anhydride to form N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis by activating the immune system and promoting the release of cytokines. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. Additionally, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to sensitize tumors to radiation therapy and chemotherapy.

properties

Product Name

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C20H24N2O3/c1-4-7-18(23)21-16-10-6-11-17(12-16)22-19(24)13-25-20-14(2)8-5-9-15(20)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

VLRZDDLASVXBOV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Origin of Product

United States

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